2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Description
2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
BenchChem offers high-quality 2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and DNA Binding
- Dibenzo[b,h][1,6]naphthyridines, structurally related to the compound , have been synthesized via a one-pot method. These compounds exhibit strong fluorescence and can intercalate into double-stranded DNA, altering fluorescence intensities. This suggests potential applications in DNA-binding studies and fluorescence-based assays (Okuma et al., 2014).
Antimicrobial Activity
- Tetrahydrobenzo[α]xanthen-11-one derivatives, which share structural similarities with the compound, have been synthesized and tested for antimicrobial activity. Certain synthesized products exhibit good antimicrobial activity, indicating potential in the development of new antimicrobial agents (Mane et al., 2019).
Fluorescence Detection of DNA/RNA
- 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, synthesized via similar methods, have been used for the turn-on type detection of DNA. Their fluorescence intensities are enhanced when treated with double-stranded DNA, which can be useful in detecting DNA/RNA in gels (Okuma et al., 2017).
Antineoplastic Potential
- Compounds based on the "2-phenylnaphthalene-type" structural pattern, which is closely related to the compound of interest, have shown inhibitory activities in cytotoxic test systems. This suggests their potential as antineoplastic agents (Chang et al., 1999).
Novel Naphthyridine Derivatives in Cancer Treatment
- A novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma cells, inducing both necroptosis and apoptosis. This highlights the potential of naphthyridine derivatives in cancer treatment (Kong et al., 2018).
Cytotoxicity of Carboxamide Derivatives
- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic properties, particularly against leukemia and lung carcinoma. This research provides insights into the development of new chemotherapeutic agents (Deady et al., 2005).
Spectroscopic and Photophysical Investigation
- A study on 2-oxo-quinoline-3-carbonitrile derivatives, related to the compound, examined their spectroscopic and physicochemical properties. These compounds also displayed significant antibacterial properties, suggesting their potential use in biological and medical research (Zayed & Kumar, 2017).
properties
IUPAC Name |
2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c1-12-3-4-14(9-13(12)2)25-19(28)11-27-8-7-18-15(10-27)22(29)20-16(23)5-6-17(24)21(20)26-18/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTRJBKHJANRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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